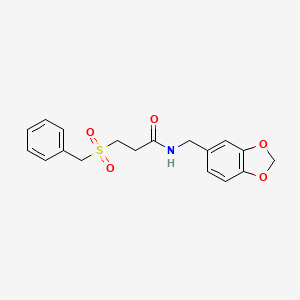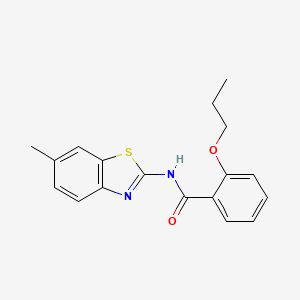![molecular formula C15H19BrN2OS B4191762 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine](/img/structure/B4191762.png)
4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine
Vue d'ensemble
Description
4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine, also known as BCTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCTM is a member of the carbonothioyl morpholine family, which has been found to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is not fully understood, but it is believed to involve the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting the NF-κB pathway, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine may be able to reduce inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has also been found to induce apoptosis in cancer cells, which suggests its potential use as an anti-cancer agent. In addition, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine in lab experiments is that it is a well-established compound with a known synthesis method. This makes it easier for researchers to obtain and work with. However, one limitation of using 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the scientific research on 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine. One direction is to further investigate its mechanism of action and how it interacts with the NF-κB pathway. Another direction is to explore its potential use as an antimicrobial agent. Additionally, more research is needed to determine the optimal dosage and administration method of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine for therapeutic applications. Finally, the potential side effects of 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine need to be thoroughly investigated to ensure its safety for human use.
Conclusion:
In conclusion, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine is a promising compound for scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, antimicrobial, and antifungal properties make it a versatile compound with various potential uses. While more research is needed to fully understand its mechanism of action and potential side effects, 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has the potential to be a valuable tool in the fight against inflammatory diseases and cancer.
Applications De Recherche Scientifique
4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the treatment of inflammatory diseases and cancer. 4-{[3-bromo-4-(1-pyrrolidinyl)phenyl]carbonothioyl}morpholine has also been found to have antimicrobial and antifungal properties, which suggest its potential use as an antimicrobial agent.
Propriétés
IUPAC Name |
(3-bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2OS/c16-13-11-12(15(20)18-7-9-19-10-8-18)3-4-14(13)17-5-1-2-6-17/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVMZGXTRZIDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=S)N3CCOCC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-pyrrolidin-1-ylphenyl)-morpholin-4-ylmethanethione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)
![4-(2,4-dichlorophenoxy)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4191688.png)
![[(3-{[(2-methoxyethyl)(3-thienylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4191700.png)
![1-[2-(diethylamino)ethyl]-N-(2-pyridinylmethyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4191705.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4191709.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4191736.png)
![ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4191737.png)

![methyl 4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)benzoate](/img/structure/B4191748.png)
![2-{1-[4-oxo-3-(3-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4191754.png)
![2-[(4-ethoxybenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4191766.png)
![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4191772.png)
